molecular formula C14H30Br2N2O2 B14163737 Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide CAS No. 6573-71-3

Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide

Katalognummer: B14163737
CAS-Nummer: 6573-71-3
Molekulargewicht: 418.21 g/mol
InChI-Schlüssel: WMPXZRNMBZPVIN-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications .

Vorbereitungsmethoden

The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-methylmorpholine with a suitable brominating agent under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Wissenschaftliche Forschungsanwendungen

Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. Detailed studies are required to fully understand the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

These compounds share structural similarities but may differ in their chemical properties and applications, making Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide) unique in its specific uses and effects.

Eigenschaften

CAS-Nummer

6573-71-3

Molekularformel

C14H30Br2N2O2

Molekulargewicht

418.21 g/mol

IUPAC-Name

4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide

InChI

InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2

InChI-Schlüssel

WMPXZRNMBZPVIN-UHFFFAOYSA-L

Kanonische SMILES

C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.